

In-Depth Technical Guide: 1-Methyl-3-piperidinemethanol (CAS 7583-53-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methyl-3-piperidinemethanol*

Cat. No.: B042729

[Get Quote](#)

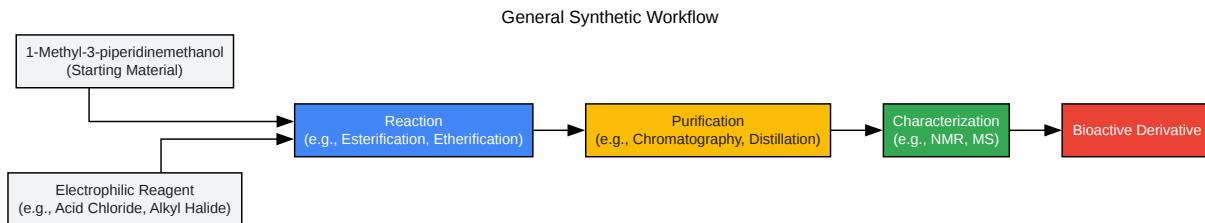
For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-piperidinemethanol, with the CAS number 7583-53-1, is a versatile heterocyclic compound that serves as a key building block in modern organic synthesis and medicinal chemistry.^[1] Its structure, featuring a chiral center and a reactive hydroxyl group, makes it a valuable intermediate in the preparation of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications in drug discovery, particularly in the fields of analgesics and neuroscience.

Physicochemical Properties

1-Methyl-3-piperidinemethanol is a colorless to yellowish liquid under standard conditions.^[1] ^[2] A summary of its key physicochemical properties is presented in Table 1 for easy reference.


Property	Value	Reference(s)
CAS Number	7583-53-1	[1] [3]
Molecular Formula	C ₇ H ₁₅ NO	[1] [3]
Molecular Weight	129.20 g/mol	[1] [4]
Appearance	Colorless to yellow to orange clear liquid	[1]
Boiling Point	140-145 °C	[5]
Density	1.01 g/mL	[5]
Refractive Index	1.4772-1.4792	[5]
Purity	≥95% (GC)	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[5] [6]

Synthesis and Reactivity

As a secondary amine with a primary alcohol, **1-Methyl-3-piperidinemethanol** is a versatile nucleophile. The lone pair of electrons on the nitrogen atom and the oxygen of the hydroxyl group allows it to participate in a variety of chemical transformations. It is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[\[1\]](#)

General Synthetic Workflow

The synthesis of derivatives from **1-Methyl-3-piperidinemethanol** typically involves the functionalization of the hydroxyl group, for example, through esterification or etherification, to introduce various substituents. The following diagram illustrates a general workflow for the synthesis of a hypothetical bioactive compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of bioactive derivatives from **1-Methyl-3-piperidinemethanol**.

Experimental Protocols

While specific, detailed experimental protocols for reactions directly involving **1-Methyl-3-piperidinemethanol** (CAS 7583-53-1) are not readily available in the searched literature, a representative procedure for a similar transformation, the synthesis of amino acid methyl esters, can be adapted. This protocol illustrates a common esterification reaction that could be applied to **1-Methyl-3-piperidinemethanol**.

Representative Esterification Protocol

This protocol is a general method for the esterification of an amino acid with methanol, which can be conceptually adapted for the reaction of **1-Methyl-3-piperidinemethanol** with a carboxylic acid.

Objective: To synthesize the methyl ester of an amino acid.

Materials:

- Amino acid (0.1 mol)
- Freshly distilled chlorotrimethylsilane (0.2 mol)
- Methanol (100 mL)

- Round bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- Place the amino acid (0.1 mol) in a round bottom flask.
- Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask while stirring with a magnetic stirrer.
- Add methanol (100 mL) to the mixture.
- Stir the resulting solution or suspension at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to obtain the product amino acid ester hydrochloride.[\[7\]](#)

Note: This is a general procedure and may require optimization for specific substrates. For the esterification of **1-Methyl-3-piperidinemethanol** with a carboxylic acid, a coupling agent such as DCC or EDC in the presence of a base like triethylamine might be employed.

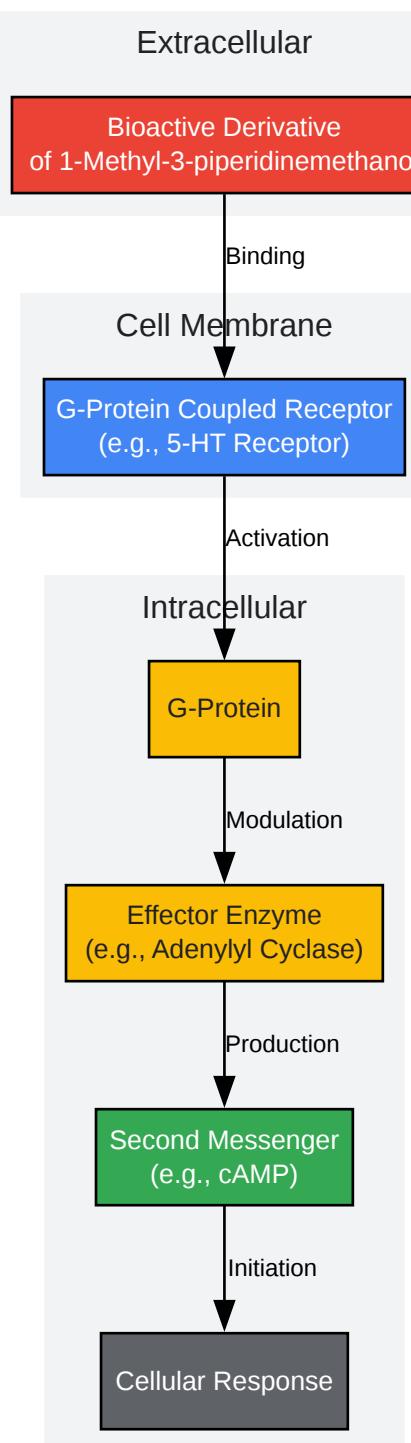
Applications in Drug Discovery and Neuroscience

The piperidine scaffold is a well-established pharmacophore in many centrally acting drugs. Derivatives of **1-Methyl-3-piperidinemethanol** are of significant interest in pharmaceutical research, particularly for the development of analgesics and treatments for neurological disorders.[\[1\]](#)

Role in Analgesic Development

Research has shown that piperidine-based structures are crucial for the activity of many potent analgesics. While direct synthesis examples with **1-Methyl-3-piperidinemethanol** are scarce

in the provided results, the structural similarity to key intermediates in the synthesis of fentanyl and meperidine analogs suggests its potential in creating novel pain therapeutics.


Neuroscience Research

In the context of neuroscience, piperidine derivatives are known to interact with various neurotransmitter receptors.[\[2\]](#) Compounds containing the 1-methylpiperidine moiety have been investigated as ligands for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes in the central nervous system.[\[8\]](#)

Hypothetical Signaling Pathway

The interaction of a hypothetical drug derived from **1-Methyl-3-piperidinemethanol** with a G-protein coupled receptor (GPCR), such as a serotonin receptor, can initiate a downstream signaling cascade. The following diagram illustrates a simplified, hypothetical signaling pathway.

Hypothetical GPCR Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Neurotransmitter Receptor Compound Library | TargetMol [targetmol.com]
- 3. 1517093-38-7|(3-(Aminomethyl)-1-methylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. (1-Ethylpiperidin-3-yl)methanol [myskinrecipes.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁F receptor agonists: Evolution from bicyclic to monocyclic cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Methyl-3-piperidinemethanol (CAS 7583-53-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042729#1-methyl-3-piperidinemethanol-cas-number-7583-53-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com